

Application Notes and Protocols: 5-Bromo-2-phenylpyrimidine in Agrochemical Synthesis

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Compound of Interest

Compound Name: **5-Bromo-2-phenylpyrimidine**

Cat. No.: **B1286401**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **5-Bromo-2-phenylpyrimidine** as a versatile building block in the synthesis of novel agrochemicals. The strategic placement of the bromine atom at the 5-position allows for diverse chemical modifications, particularly through cross-coupling reactions, to generate a library of compounds with potential fungicidal, herbicidal, and insecticidal properties.

Introduction

5-Bromo-2-phenylpyrimidine is a key intermediate in the development of new agrochemical active ingredients. The pyrimidine scaffold is a well-established pharmacophore in agriculture, and the presence of a phenyl group at the 2-position and a reactive bromo group at the 5-position offers a valuable platform for synthetic diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. This allows for the fine-tuning of the molecule's biological activity and physical properties.

Application in Fungicide Synthesis

Derivatives of 2-phenylpyrimidine have shown promising antifungal activity by targeting essential fungal enzymes. One important target is lanosterol 14α -demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

Quantitative Data: Antifungal Activity of 2-Phenylpyrimidine Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative 2-phenylpyrimidine derivatives against various pathogenic fungi. These compounds, while not directly synthesized from **5-Bromo-2-phenylpyrimidine** in the cited study, represent the types of structures that can be accessed through its derivatization and demonstrate the potential of this chemical class.

Compound ID	Target Fungus	MIC (µg/mL)[1]
C6	Candida albicans	0.5
Candida tropicalis	1	
Candida parapsilosis	2	
Candida krusei	4	
Cryptococcus neoformans	1	
Aspergillus fumigatus	2	
Trichophyton rubrum	0.25	
Fluconazole	Candida albicans	4
(Reference)	Candida tropicalis	8
Candida parapsilosis	2	
Candida krusei	64	
Cryptococcus neoformans	8	
Aspergillus fumigatus	>64	
Trichophyton rubrum	8	

Application in Herbicide and Insecticide Synthesis

The pyrimidine core is also a feature in numerous commercial herbicides and insecticides. Phenylpyrimidine derivatives have been investigated for their herbicidal activity, which is often

attributed to the inhibition of essential plant enzymes, leading to growth inhibition and plant death. Similarly, the modification of the pyrimidine scaffold has yielded compounds with insecticidal properties.

Quantitative Data: Herbicidal and Insecticidal Activity of Pyrimidine Derivatives

The following tables provide examples of the biological activity of various pyrimidine derivatives, illustrating the potential of this class of compounds in herbicide and insecticide discovery.

Table 2: Herbicidal Activity of Phenylpyrimidine Derivatives[2]

Compound ID	Target Weed	Concentration (µg/mL)	% Inhibition of Seed Germination
L1A	Raphanus sativus	100	75%
75	62%		
50	48%		
25	35%		
L1B	Raphanus sativus	100	68%
75	55%		
50	42%		
25	30%		
L1C	Raphanus sativus	100	60%
75	48%		
50	35%		
25	25%		
Pendimethalin	Raphanus sativus	100	95%

Table 3: Insecticidal Activity of Pyrimidine Derivatives

Compound ID	Target Insect	Activity
4d	Aedes aegypti	70% mortality at 2 µg/mL [3]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-phenylpyrimidine

This protocol describes a one-step synthesis of the starting material, **5-Bromo-2-phenylpyrimidine**, from 2-bromomalonaldehyde and benzamidine hydrochloride. [4]

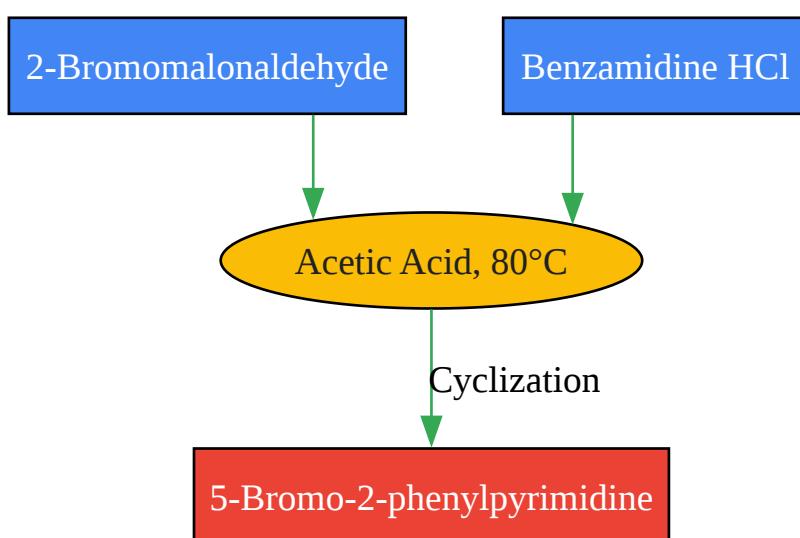
Materials:

- 2-Bromomalonaldehyde
- Benzamidine hydrochloride
- Acetic acid
- 3A Molecular sieves
- Dichloromethane
- 5% Sodium hydroxide solution
- Saturated brine solution

Procedure:

- To a solution of 2-bromomalonaldehyde (15 g, 0.1 mol) in 150 mL of glacial acetic acid, add 3A molecular sieves (2 g).
- Heat the mixture to 80°C.
- Slowly add a solution of benzamidine hydrochloride (15.6 g, 0.1 mol) in acetic acid (50 mL) over 30 minutes.

- Maintain the reaction at 80°C for 8 hours.
- After completion, cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.
- Collect the precipitate by suction filtration and rinse with a small amount of ethanol.
- Suspend the filter cake in dichloromethane and add 5% aqueous sodium hydroxide solution until all solids dissolve.
- Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **5-Bromo-2-phenylpyrimidine**.



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Synthesis of **5-Bromo-2-phenylpyrimidine**.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-phenylpyrimidine

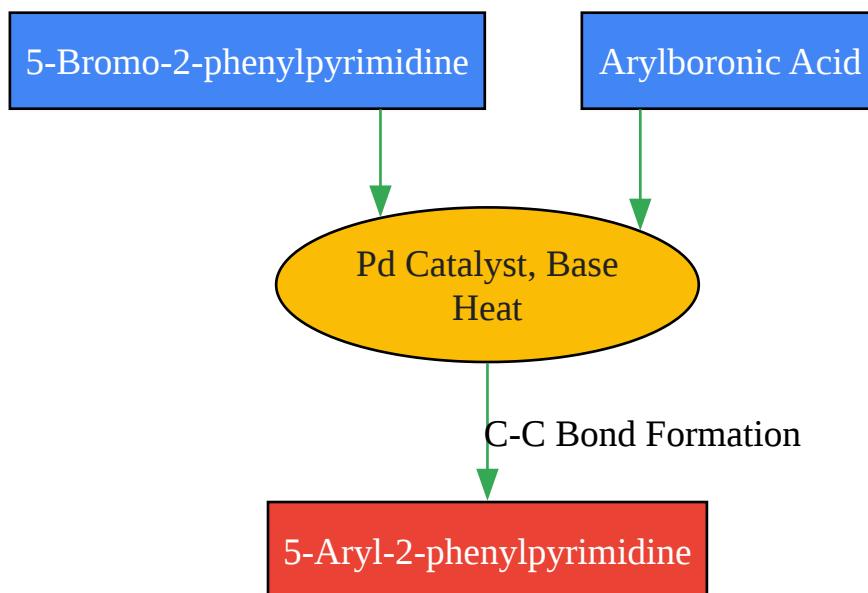
This protocol provides a general method for the derivatization of **5-Bromo-2-phenylpyrimidine** with various arylboronic acids to synthesize 5-aryl-2-phenylpyrimidine derivatives.

Materials:

- **5-Bromo-2-phenylpyrimidine**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Base (e.g., K_2CO_3 , 2 equivalents)
- Solvent (e.g., 1,4-dioxane/water, 4:1)
- Ethyl acetate
- Saturated brine solution

Procedure:

- In a reaction flask, dissolve **5-Bromo-2-phenylpyrimidine** (1.0 mmol) and the arylboronic acid (1.2 mmol) in the solvent system.
- Add the base and degas the mixture with nitrogen or argon for 15-20 minutes.
- Add the palladium catalyst and heat the reaction mixture to 80-100°C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Suzuki-Miyaura cross-coupling workflow.

Protocol 3: In Vitro Antifungal Bioassay

This protocol describes a method for evaluating the in vitro antifungal activity of synthesized compounds using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

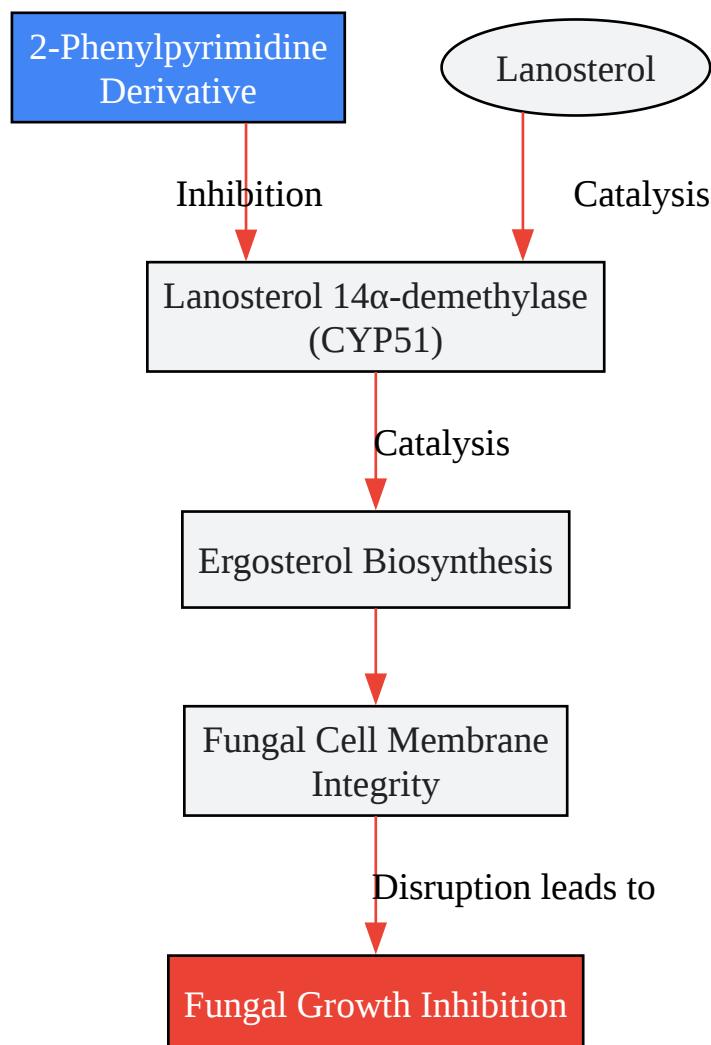
- Synthesized test compounds
- Fungal strains (e.g., *Candida albicans*, *Aspergillus fumigatus*)
- Culture medium (e.g., RPMI-1640)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the stock solution in the culture medium in the wells of a 96-well plate.
- Prepare a standardized inoculum of the fungal strain.
- Add the fungal inoculum to each well of the microtiter plate.
- Include positive (commercial fungicide) and negative (no compound) controls.
- Incubate the plates at an appropriate temperature for 24-48 hours.
- Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Signaling Pathway



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CYP51 inhibition by 2-phenylpyrimidine derivatives.

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